molecular formula C8H13BrO2 B1631171 Tert-butyl 2-(bromomethyl)acrylate CAS No. 53913-96-5

Tert-butyl 2-(bromomethyl)acrylate

Cat. No.: B1631171
CAS No.: 53913-96-5
M. Wt: 221.09 g/mol
InChI Key: AEZPDFMFNUKVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(bromomethyl)acrylate is an organic compound with the chemical formula C8H13BrO2. It is a brominated derivative of tert-butyl acrylate and is used in various chemical reactions and applications due to its unique reactivity and properties. This compound is often utilized in organic synthesis, particularly in the preparation of polymers and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(bromomethyl)acrylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl acrylate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds as follows:

    Bromination of Tert-butyl Acrylate:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Radical Reactions: The compound can participate in radical polymerization reactions, forming polymers with specific properties.

    Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with various reagents.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides

      Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature to reflux)

      Products: Substituted acrylates

  • Radical Polymerization

      Reagents: Radical initiators (e.g., AIBN)

      Conditions: Solvent (e.g., toluene), temperature (e.g., 60-80°C)

      Products: Polymers

  • Addition Reactions

      Reagents: Hydrogen halides, halogens

      Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)

      Products: Addition products

Scientific Research Applications

Tert-butyl 2-(bromomethyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Additionally, the presence of the acrylate moiety allows for radical polymerization, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 2-(bromomethyl)acrylate can be compared with other similar compounds, such as:

  • Methyl 2-(bromomethyl)acrylate
  • Ethyl 2-(bromomethyl)acrylate
  • Tert-butyl 2-chloromethylacrylate

Uniqueness

The uniqueness of this compound lies in its combination of the tert-butyl ester group and the bromomethyl functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZPDFMFNUKVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449683
Record name TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53913-96-5
Record name 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53913-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(bromomethyl)acrylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(bromomethyl)acrylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(bromomethyl)acrylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(bromomethyl)acrylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(bromomethyl)acrylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(bromomethyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.